Cytotoxic Activity in HepG2 Liver Cancer Cells Compared to Standard Chemotherapeutics
N-(4-Bromo-2-picolinoylphenyl)benzamide exhibits significant cytotoxic activity against HepG2 human liver cancer cells, with a reported IC50 value of 5.6 µM . This potency is considered comparable to or exceeding that of certain standard chemotherapeutic agents used as benchmarks in similar assays, such as 5-fluorouracil (5-FU), which typically exhibits IC50 values in the range of 10-50 µM against HepG2 cells under comparable culture conditions [1]. The observed mechanism involves the induction of apoptosis and G1/S cell cycle arrest .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.6 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) typical range: IC50 = 10-50 µM |
| Quantified Difference | Target compound shows ~2-9 fold higher potency than the typical range for 5-FU. |
| Conditions | HepG2 human hepatocellular carcinoma cell line; MTT assay or similar viability assay; 48-72 hour exposure. |
Why This Matters
This quantitative data establishes a baseline for anticancer activity, allowing researchers to prioritize this compound over less potent benzamide derivatives for further development or use as a positive control in cytotoxicity assays.
- [1] Gao, Q. et al. (2020). Anticancer effects of 5-fluorouracil on HepG2 cells: A systematic review. Oncology Reports, 44(3), 907-920. View Source
